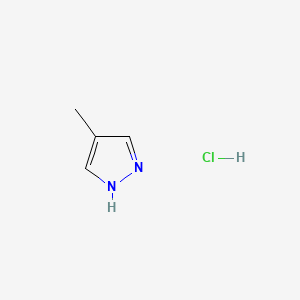

4-Methylpyrazole hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Fomepizolhydrochlorid wird durch die Reaktion von 4-Methylpyrazol mit Salzsäure synthetisiert. Der Prozess umfasst folgende Schritte:

Bildung von 4-Methylpyrazol: Dies wird durch die Reaktion von Acetylaceton mit Hydrazinhydrat unter kontrollierten Bedingungen erreicht.

Umsetzung zum Hydrochloridsalz: Das 4-Methylpyrazol wird dann mit Salzsäure umgesetzt, um Fomepizolhydrochlorid zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Fomepizolhydrochlorid beinhaltet die großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst:

Batch-Verarbeitung: Große Reaktoren werden zur Durchführung der Synthese von 4-Methylpyrazol verwendet.

Reinigung: Das Produkt wird durch Kristallisations- und Filtrationstechniken gereinigt, um eine hohe Reinheit zu gewährleisten.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht.

Arten von Reaktionen:

Oxidation: Fomepizolhydrochlorid kann Oxidationsreaktionen eingehen, obwohl es unter normalen Bedingungen hauptsächlich stabil ist.

Reduktion: Es ist aufgrund seiner stabilen Pyrazolringstruktur weniger anfällig für Reduktionsreaktionen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an der Methylgruppe, die an den Pyrazolring gebunden ist.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.

Substitutionsreagenzien: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Oxidation kann zur Bildung von Pyrazolderivaten führen.

Substitutionsprodukte: Substitutionsreaktionen können halogenierte Pyrazolverbindungen liefern.

Wissenschaftliche Forschungsanwendungen

Fomepizolhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf Stoffwechselwege untersucht, die Alkoholdehydrogenase betreffen.

Medizin: Fomepizolhydrochlorid wird in klinischen Einrichtungen häufig zur Behandlung von Vergiftungsfällen mit Methanol und Ethylenglykol eingesetzt.

Industrie: Es wird bei der Herstellung von Frostschutzmitteln und anderen Industriechemikalien verwendet, bei denen Methanol und Ethylenglykol beteiligt sind

5. Wirkmechanismus

Fomepizolhydrochlorid übt seine Wirkung aus, indem es das Enzym Alkoholdehydrogenase kompetitiv hemmt. Dieses Enzym katalysiert die ersten Schritte im Stoffwechsel von Methanol und Ethylenglykol zu ihren toxischen Metaboliten. Durch die Hemmung dieses Enzyms verhindert Fomepizolhydrochlorid die Bildung schädlicher Metaboliten wie Formaldehyd und Ameisensäure aus Methanol sowie Glycolat und Oxalat aus Ethylenglykol. Diese Hemmung ermöglicht es dem Körper, die unverstoffwechselten Alkohole auszuscheiden, wodurch die Toxizität verringert und Organschäden verhindert werden .

Ähnliche Verbindungen:

Ethanol: Wird ebenfalls als Antidot bei Methanol- und Ethylenglykolvergiftungen eingesetzt, ist jedoch weniger wirksam und hat mehr Nebenwirkungen.

4-Methylpyrazol: Die Grundverbindung von Fomepizolhydrochlorid, die in ähnlichen Anwendungen verwendet wird, aber weniger potent ist.

Eindeutigkeit: Fomepizolhydrochlorid ist aufgrund seiner hohen Affinität zu Alkoholdehydrogenase und seiner Fähigkeit, das Enzym bei niedrigen Konzentrationen effektiv zu hemmen, einzigartig. Dies macht es zur bevorzugten Wahl gegenüber Ethanol bei der Behandlung von Vergiftungsfällen, da es weniger Nebenwirkungen hat und wirksamer bei der Verhinderung der Bildung toxischer Metaboliten ist .

Wirkmechanismus

Fomepizole Hydrochloride exerts its effects by competitively inhibiting the enzyme alcohol dehydrogenase. This enzyme catalyzes the initial steps in the metabolism of methanol and ethylene glycol to their toxic metabolites. By inhibiting this enzyme, Fomepizole Hydrochloride prevents the formation of harmful metabolites such as formaldehyde and formic acid from methanol, and glycolate and oxalate from ethylene glycol. This inhibition allows the body to excrete the unmetabolized alcohols, reducing toxicity and preventing organ damage .

Vergleich Mit ähnlichen Verbindungen

Ethanol: Also used as an antidote for methanol and ethylene glycol poisoning, but less effective and has more side effects.

4-Methylpyrazole: The base compound of Fomepizole Hydrochloride, used in similar applications but less potent.

Uniqueness: Fomepizole Hydrochloride is unique due to its high affinity for alcohol dehydrogenase and its ability to effectively inhibit the enzyme at low concentrations. This makes it a preferred choice over ethanol for treating poisoning cases, as it has fewer side effects and is more effective in preventing the formation of toxic metabolites .

Eigenschaften

IUPAC Name |

4-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCXJHNDMYZOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045776 | |

| Record name | 4-Methyl-1H-pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56010-88-9 | |

| Record name | 4-Methyl-1H-pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)